REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([CH:7]=O)[CH:4]=[N:3]1.[CH2:9]([NH2:12])[CH2:10]N.[C:13](#[N:15])C>>[CH3:1][N:2]1[CH:6]=[C:5]([CH2:7][NH:15][CH2:13][CH2:10][CH2:9][NH2:12])[CH:4]=[N:3]1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC(=C1)C=O
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
) were added as a dehydrating agent to the solution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
Acetonitrile was distilled off under reduced pressure from the filtrate
|
Type
|
ADDITION
|
Details
|
To the residue was added 100 ml of ethanol
|
Type
|
ADDITION
|
Details
|
4 g of sodium borohydride was added little by little at room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
ethanol was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off from the dichloromethane layer
|
Type
|
DISTILLATION
|
Details
|
the residue was vacuum-distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC(=C1)CNCCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |